molecular formula C5H3N5O2 B12331737 8-Aminopurine-2,6-dione

8-Aminopurine-2,6-dione

Cat. No.: B12331737
M. Wt: 165.11 g/mol
InChI Key: XQBOZPXPWOHNAA-UHFFFAOYSA-N
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Description

8-Aminopurine-2,6-dione is a purine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure serves as a versatile precursor for the synthesis of novel compounds with diverse biological activities. Recent studies have focused on derivatives of this scaffold, demonstrating their value as potent pan-phosphodiesterase (PDE) inhibitors . These inhibitors are extensively studied for their potential benefits in treating various inflammatory and fibrotic diseases, including asthma. Research in human bronchial epithelial cells from asthmatics has shown that key derivatives can significantly reduce the expression of proinflammatory and profibrotic mediators . Concurrently, the this compound scaffold has been explored in neuroscientific research. Structural modifications, particularly at the 7 and 8 positions, have yielded high-affinity ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) . Selected compounds from this chemical family have demonstrated promising anxiolytic and antidepressant-like effects in vivo , with research indicating that mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands may offer superior efficacy compared to agents targeting fewer receptor subtypes . This makes this compound a crucial building block for researchers designing and synthesizing new bioactive molecules to study purinergic and serotonergic pathways, with applications in developing potential therapeutics for respiratory, inflammatory, and central nervous system disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

8-imino-3H-purine-2,6-dione

InChI

InChI=1S/C5H3N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,6,8,9,10,11,12)

InChI Key

XQBOZPXPWOHNAA-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=N)N=C1NC(=O)NC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Aminopurine 2,6 Dione and Its Derivatives

Strategies for Purine-2,6-dione (B11924001) Core Functionalization at the 8-Position

Functionalization at the 8-position of the purine-2,6-dione core is crucial for modulating the biological activity of these compounds. Several strategies have been developed to introduce amino substituents at this position, starting from readily available precursors.

Introduction of Amino Substituents via 8-Halo- or 8-Methylmercapto-Purine Derivatives

A common and effective method for introducing an amino group at the 8-position of the purine-2,6-dione ring system involves the nucleophilic substitution of a leaving group, such as a halogen or a methylmercapto group. The 8-bromo derivative of purine-2,6-dione is a frequently used intermediate in this synthetic approach.

The amination of 8-bromo-1,3-disubstituted-1H-purine-2,6-dione derivatives can be achieved by reacting them with an appropriate amine. For instance, the reaction with 1-BOC-piperazine in the presence of sodium carbonate in dimethylformamide (DMF) solvent leads to the successful incorporation of the piperazine (B1678402) moiety at the 8-position rsc.org. The subsequent removal of the BOC protecting group under acidic conditions, such as with methanolic HCl, yields the corresponding 8-(piperazin-1-yl)-purine-2,6-dione derivative rsc.org. This two-step process provides an important intermediate for further derivatization.

Similarly, other amines can be introduced at the 8-position. For example, 8-bromo-7-(alkyl)-1H-purine-2,6-dione derivatives have been successfully reacted with 3-iminosaccharin and sulfathiazole in DMF with a catalytic amount of dimethylaminopyridine (DMAP) under reflux conditions rsc.org. Furthermore, reactions with various other amine derivatives in the presence of potassium carbonate in DMF have also been reported to yield the desired 8-amino-substituted purine-2,6-diones rsc.org.

While less commonly described in recent literature for this specific scaffold, the 8-methylmercapto group can also serve as a leaving group for nucleophilic substitution with amines, analogous to the displacement of a halogen.

Table 1: Examples of Amination of 8-Bromo-Purine-2,6-dione Derivatives

Starting Material Reagent Conditions Product Reference
8-bromo-1,3-disubstituted-1H-purine-2,6-dione 1-BOC-piperazine Na2CO3, DMF 1-alkyl-3-methyl-8-(4-BOC-piperazin-1-yl)-1H-purine-2,6-dione rsc.org
8-bromo-7-(alkyl)-1H-purine-2,6-dione 3-iminosaccharin DMAP, DMF, reflux 8-(saccharin-3-imino)-7-(alkyl)-1H-purine-2,6-dione rsc.org
8-bromo-7-(alkyl)-1H-purine-2,6-dione sulfathiazole DMAP, DMF, reflux 8-(N-sulfathiazolyl-amino)-7-(alkyl)-1H-purine-2,6-dione rsc.org
8-bromo-7-(alkyl)-1H-purine-2,6-dione Amine derivatives K2CO3, DMF 8-(substituted-amino)-7-(alkyl)-1H-purine-2,6-dione rsc.org

Dehydrative or Dethiohydrative Cyclization of 5-Ureido- or 5-Thioureido-6-aminopyrimidines

Another significant strategy for constructing the 8-aminopurine-2,6-dione scaffold is through the cyclization of appropriately substituted pyrimidine precursors. This approach involves the formation of the imidazole (B134444) ring of the purine (B94841) system. Specifically, the dehydrative cyclization of 5-ureido-6-aminopyrimidines or the dethiohydrative cyclization of their 5-thioureido counterparts are key methods.

The synthesis of 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines (purine-2,6-diones), highlights a related and important synthetic pathway. These precursors can be prepared by the condensation of 5,6-diaminouracil derivatives with various carboxylic acids nih.gov. The use of a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) allows for a rapid and efficient reaction, often leading to the precipitation of the pure product in a short time nih.gov. This methodology is regioselective, yielding only the 5-carboxamido derivatives nih.gov. These intermediates can then undergo cyclization to form the 8-substituted purine-2,6-dione ring system.

While the direct cyclization of a 5-ureido-6-aminopyrimidine to form this compound is a classical approach, modern methodologies often focus on the synthesis of 8-substituted derivatives. The general principle involves the intramolecular condensation between the 6-amino group and the ureido or thioureido moiety at the 5-position, with the elimination of water or hydrogen sulfide, respectively, to form the imidazole ring.

Vilsmeier-Type Reagent Applications with 6-Amino-5-nitrosopyrimidines

The Vilsmeier-Haack reaction, which typically involves the use of a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and DMF), is a versatile tool in organic synthesis, often used for formylation and the construction of heterocyclic systems. While direct application of the Vilsmeier reagent to 6-amino-5-nitrosopyrimidines for the synthesis of this compound is not extensively documented in contemporary literature, related transformations demonstrate the utility of this reagent in purine chemistry.

For instance, the Vilsmeier reaction has been employed in the synthesis of purine-pyrazolecarbaldehyde derivatives. In this case, 8-hydrazinyl-1H-purine-2,6-dione is treated with acetophenone derivatives, and the resulting hydrazones undergo a Vilsmeier reaction using phosphorus oxychloride in DMF to yield the target purine-pyrazolecarbaldehydes rsc.org. This indicates that the Vilsmeier reagent can be used to effect cyclization and functionalization on purine precursors. The classical Traube purine synthesis, which involves the reaction of a 4,5-diaminopyrimidine with a one-carbon synthon, can be conceptually linked to Vilsmeier-type reactions, where the reagent can act as the source of the C8-carbon and facilitate cyclization.

Diversification at the N7 Position of the Purine-2,6-dione Nucleus

Modification at the N7 position of the purine-2,6-dione nucleus is a key strategy for diversifying the chemical space and modulating the pharmacological properties of these compounds. Alkylation is a primary method for achieving this diversification.

Alkylation Strategies for N7-Substitution

The alkylation of the purine ring system can be complex due to the presence of multiple nitrogen atoms that can potentially be alkylated, primarily N7 and N9. Direct alkylation of purine derivatives with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers nih.gov. However, regioselective N7-alkylation can be achieved under specific conditions or with particular substrates.

A method for direct N7-regioselective introduction of tert-alkyl groups into 6-substituted purine derivatives has been developed. This method utilizes a reaction of N-trimethylsilylated purines with a tert-alkyl halide in the presence of SnCl4 as a catalyst nih.gov. This approach allows for the preparation of N7-substituted purines that may not be accessible through other methods. The stability of the introduced N7-tert-butyl group allows for further classic modifications at other positions of the purine ring nih.gov.

The choice of alkylating agent and reaction conditions can also influence the regioselectivity of the alkylation. For example, the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate in acetone at 40°C has been reported to yield the N7-alkylated product, 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione chemicalbook.com.

Introduction of Arylpiperazinylalkyl Moieties

A significant area of interest in the derivatization of 8-aminopurine-2,6-diones is the introduction of long-chain arylpiperazinylalkyl moieties at the N7 position. These substituents are often associated with activity at various G protein-coupled receptors, particularly serotonin (B10506) receptors.

The synthesis of these derivatives typically involves a multi-step sequence. First, an 8-substituted-purine-2,6-dione is alkylated at the N7 position with a bifunctional alkylating agent, such as a haloalkyl halide (e.g., 1-bromo-3-chloropropane). This introduces a haloalkyl chain at the N7 position. The resulting 7-(haloalkyl)-8-substituted-purine-2,6-dione is then reacted with an appropriate arylpiperazine in a nucleophilic substitution reaction to afford the final N7-arylpiperazinylalkyl derivative.

For example, a series of 7-arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione have been synthesized and evaluated as serotonin receptor ligands nih.gov. Similarly, new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed and synthesized as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands nih.gov.

Table 2: Synthetic Scheme for N7-Arylpiperazinylalkyl Derivatives

Step Reactants Reagents and Conditions Intermediate/Product Reference
1 8-Substituted-purine-2,6-dione Haloalkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) 7-(Haloalkyl)-8-substituted-purine-2,6-dione nih.govnih.gov
2 7-(Haloalkyl)-8-substituted-purine-2,6-dione Arylpiperazine, Base (e.g., K2CO3), Solvent (e.g., Propanol) 7-(Arylpiperazinylalkyl)-8-substituted-purine-2,6-dione nih.govnih.gov

Synthesis of Specific Derivative Classes

The functionalization of the purine-2,6-dione core at the 8-position, as well as at other sites, allows for the generation of diverse chemical libraries for biological screening.

The synthesis of 8-arylalkylamino purine-2,6-diones involves the introduction of an arylalkylamino side chain at the C8 position of the purine ring. This class of compounds has been investigated for its potential as receptor ligands. nih.govresearchgate.net A common synthetic strategy begins with a precursor such as 1,3-dimethyl-8-bromoxanthine. This intermediate is then subjected to nucleophilic aromatic substitution with a suitable aminoalkylamine, which incorporates the linker. The terminal amine of this linker can then be further functionalized, for example, by reaction with an arylalkyl halide, to yield the final 8-arylalkylamino derivative. In some studies, a series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione were designed and synthesized to explore their affinity for various serotonin receptors. nih.gov

Table 1: Key Moieties in Synthesized 8-Arylalkylamino Purine-2,6-dione Derivatives

PositionSubstituent GroupExample Compound Reference
C8 Aminoalkylamino chains with terminal arylpiperazine7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione nih.gov
N7 Arylalkyl, allyl, or propynyl groups7-benzyl, 7-allyl, 7-propynyl nih.gov
N1, N3 Methyl groups1,3-dimethyl nih.gov

The introduction of a mercapto (-SH) group at the C8 position of the purine-2,6-dione scaffold is a key step in creating potent sirtuin inhibitors. mdpi.com The synthesis of these compounds often starts from a substituted uracil derivative, which undergoes nitrosation followed by reduction to form a diamine intermediate. This intermediate is then cyclized with carbon disulfide in a suitable solvent like pyridine or dimethylformamide (DMF) to form the 8-mercapto-purine-2,6-dione core. This method provides a direct route to the 8-mercapto scaffold, which can then be further modified if desired. Earlier methods for synthesizing related mercaptopurines, such as 6-mercaptopurine, involved reacting a chloropurine with reagents like thiourea or potassium hydrosulfide, or by heating a hydroxypurine with phosphorus pentasulfide. google.com A patented process involves reacting a 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide to form a 4,5-diamino-6-mercaptopyrimidine, which is then formylated and treated with alkali to yield the final mercaptopurine. google.com

The synthesis of trisubstituted purine-2,6-diones allows for extensive exploration of structure-activity relationships by modifying three different positions on the purine core. nih.govnih.gov Synthetic strategies often employ a multi-step approach using either solution-phase or solid-phase chemistry to build libraries of these compounds. nih.gov A common starting material is a disubstituted purine, which is then further functionalized. For instance, a 2,6-dichloropurine can be sequentially substituted. The chlorine at the C6 position is typically more reactive and can be replaced first by reaction with an amine (e.g., an arylpiperidine). Subsequently, the chlorine at the C2 position can be substituted with another nucleophile. The final substitution is often an alkylation at the N9 position. nih.gov This sequential substitution allows for the controlled introduction of different functional groups at the C2, C6, and N9 positions, leading to a diverse range of compounds for screening as potential anticancer agents or kinase inhibitors. nih.govnih.gov

Table 2: Substitution Patterns in Trisubstituted Purine Derivatives for Anticancer Activity

PositionFavorable SubstituentUnfavorable SubstituentResearch Finding
C6 Arylpiperazinyl system-Essential for potential anticancer activity. nih.gov
C2 -Bulky systemsNot favorable for cytotoxic activity. nih.gov
N9 Varied alkyl/aryl groups-Used for library synthesis to probe kinase active sites. nih.gov

Hydrazide and hydrazone derivatives are known for their wide range of pharmacological activities, attributed to the active azomethine group (-NH–N=CH-). mdpi.commdpi.com The synthesis of hydrazide derivatives of this compound would typically involve modifying a purine-2,6-dione core that bears a carboxylic acid functionality. This carboxylated purine derivative would then be converted to an ester, which can subsequently react with hydrazine hydrate (H₂NNH₂·H₂O) in a solvent like ethanol under reflux to form the desired carbohydrazide. mdpi.com This hydrazide derivative serves as a versatile intermediate, which can be further reacted with various aromatic or heterocyclic aldehydes to produce a library of hydrazone derivatives. mdpi.com These compounds are valuable synthons for creating more complex heterocyclic systems. mdpi.com

Contemporary Synthetic Approaches and Innovations for this compound Systems

Modern organic synthesis has introduced several innovative techniques that have been applied to the synthesis of purine derivatives, enabling more efficient and diverse production of these scaffolds.

One significant advancement is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This method has proven effective for the amination of chloro-purine intermediates, a step that can be challenging with conventional nucleophilic aromatic substitution. The use of specialized precatalysts, such as XPhos Pd G2, often in conjunction with microwave irradiation, can significantly improve reaction times and yields. mdpi.com

Multi-component reactions (MCRs) represent another powerful strategy. For instance, a Strecker-Ugi cyclization approach has been used to synthesize pyrido[1,2-e]purine-2,4(1H,3H)-dione libraries. mdpi.com This method involves reacting an amino pyridine with ethyl glyoxalate, followed by the addition of a cyanide source and an isocyanate, often under microwave irradiation, to rapidly construct the complex purine scaffold in a single synthetic operation. mdpi.com

Post-synthetic modification is an innovative strategy that introduces functional groups onto the fully formed purine ring. nih.gov A notable example involves the use of a 2-fluoro-6-amino-adenosine precursor. The strongly electronegative fluorine atom at the C2 position allows for simple aromatic nucleophilic substitution with ammonia or various amines (R-NH₂) to introduce 2,6-diaminopurine or other 2-amino conjugates without the need for complex protecting group strategies on the 6-amino group. nih.gov This approach simplifies the synthesis of these important building blocks.

Finally, the Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) has been employed in a novel synthesis of 8-dimethylaminopurines from 6-amino-5-nitrosopyrimidines, offering a direct route to certain 8-amino derivatives. rsc.org These contemporary methods provide chemists with a versatile toolkit to create complex and functionally diverse this compound systems for chemical biology and drug discovery.

Computational and Theoretical Investigations of 8 Aminopurine 2,6 Dione Systems

In Silico Design and Molecular Modeling

In silico design and molecular modeling have become indispensable tools in the development of novel 8-aminopurine-2,6-dione-based compounds. These computational techniques allow for the efficient screening of virtual libraries and the prediction of molecular properties, accelerating the drug discovery process.

The design of new this compound derivatives often employs both ligand-based and structure-based strategies. Ligand-based design focuses on the analysis of known active compounds to identify key pharmacophoric features. For instance, studies on arylpiperazine derivatives of 8-amino-1,3-dimethylpurine-2,6-dione have explored the influence of the amine moiety at the 8-position, the length of the linker between the purine (B94841) core and the phenylpiperazine fragment, and the nature of substituents on the phenyl ring on receptor affinity. tandfonline.comtandfonline.com This approach has led to the identification of potent 5-HT1A, 5-HT2A, 5-HT7, and D2 receptor ligands. tandfonline.com

Structure-based design, on the other hand, utilizes the three-dimensional structure of the biological target to design complementary ligands. nih.gov For example, molecular modeling of the P2Y14 receptor, based on the P2Y12 receptor structure, has been used to understand the stable and persistent interactions of this compound derivatives. researchgate.net Similarly, the design of 2-aminopurine (B61359) derivatives as CDK2 inhibitors for triple-negative breast cancer has been guided by fragment-centric pocket mapping analysis of the CDK2 crystal structure. nih.gov This analysis suggested that introducing polar substitutions at the C-6 position of the purine scaffold would be beneficial for CDK2 inhibition. nih.gov

Predictive modeling plays a crucial role in forecasting the biological activity of novel this compound systems. Various computational models are employed to estimate properties like anti-inflammatory activity, receptor affinity, and potential therapeutic applications. For example, a series of novel N'-phenyl- or N'-benzylbutanamide and N'-arylidenebutanehydrazide derivatives of this compound were characterized as prominent pan-phosphodiesterase (PDE) inhibitors, with most compounds exhibiting antioxidant and anti-inflammatory activity in lipopolysaccharide (LPS)-induced murine macrophages. researchgate.net

In another study, a series of 7-arylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with diversified 8-amino substituents were synthesized and their affinities for 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and D2 receptors were determined. tandfonline.com The binding studies identified potent multi-receptor ligands, and subsequent functional in vitro evaluations confirmed their partial agonist or antagonist properties at these receptors. tandfonline.com Furthermore, behavioral studies in mice revealed the antipsychotic-like properties of selected compounds. tandfonline.comtandfonline.com Predictive models have also been used to design and synthesize new 8-aminoalkyl derivatives of purine-2,6-dione (B11924001) as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between this compound derivatives and their biological targets.

Molecular docking studies provide detailed insights into the specific interactions between this compound derivatives and amino acid residues within the binding site of a target protein. mdpi.com For example, in the investigation of protein kinase CK2 inhibitors among purine-2,6-dione derivatives, molecular docking was used alongside biochemical tests to identify active compounds. researchgate.net The advantageous in vitro affinity of certain arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione for 5-HT1A and D2 receptors has been explained through molecular modeling, which also considered their partial agonist activity. tandfonline.com

In a study on Mycobacterium tuberculosis glutamine synthetase (MtGS), X-ray crystallography revealed that the this compound moiety of an inhibitor is stacked between the side chains of Phe232 and Arg364, with the side chain of Ser280 donating a hydrogen bond to the O2 of the diketopurine group. diva-portal.org Furthermore, computational methods are used to predict how compounds like (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione fit into the active sites of target proteins, offering insights into their mechanisms of action. smolecule.com

Table 1: Examples of Protein-Ligand Interactions from Molecular Docking Studies
Compound TypeTarget ProteinKey Interacting ResiduesInteraction Type
This compound derivativesProtein Kinase CK2Not specifiedNot specified
Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione5-HT1A and D2 ReceptorsNot specifiedNot specified
1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione (PA)Mycobacterium tuberculosis glutamine synthetase (MtGS)Phe232, Arg364, Ser280Stacking, Hydrogen bond

Molecular docking is also employed to estimate the binding affinity of this compound derivatives to their target proteins. For instance, radioligand binding assays have been used to determine the affinity and selectivity of synthesized compounds for various serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7). nih.gov In the development of multitarget 5-HT/D2 receptor agents, the receptor affinities of a series of 7-arylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were determined, leading to the identification of potent ligands. tandfonline.comtandfonline.com These binding studies are crucial for understanding the structure-activity relationships and for optimizing the lead compounds.

Table 2: Binding Affinities (Ki, nM) of Selected this compound Derivatives
Compound5-HT1A Receptor Affinity (Ki, nM)5-HT7 Receptor Affinity (Ki, nM)
7-Arylpiperazinylbutyl derivatives of 8-alkoxy-purine-2,6-diones11–1951–83

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of this compound systems. qulacs.org These methods can elucidate the distribution of electron density, molecular orbital energies, and other quantum mechanical properties that govern the reactivity and interactions of these molecules.

The introduction of an amino group at the 8-position of purines can significantly influence their electronic properties. For instance, "push-pull" purines, with electron-donating groups at the C2 and C6 positions and an electron-accepting group at the C8 position, exhibit altered photophysical properties. researchgate.net DFT (B3LYP/6-311++G**) electronic structure calculations have provided further insight into the electronic structure of these donor-acceptor purines. researchgate.net

Studies on protonated dimers of 8-aminopurine have shown that the potential energy curve for the NH stretch is better described as a double minimum, with a low barrier for proton transit between the two molecules. acs.org This highlights the importance of quantum effects in the interactions of these systems. Furthermore, quantum chemical calculations have been used to analyze the Watson-Crick and Hoogsteen interactions in triple helices formed by hairpins containing 8-aminopurines, revealing that the presence of the 8-amino group can slightly decrease the intensity of Watson-Crick interactions. csic.es

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding the electronic properties and reactivity of a molecule. schrodinger.com The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.com

Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to calculate HOMO and LUMO energies. dergipark.org.trkci.go.kr These calculations can predict how modifications to the molecular structure, such as the introduction of different substituents, can alter the orbital energies and, consequently, the molecule's electronic behavior. kci.go.krnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can respectively raise or lower the HOMO and LUMO energy levels. nih.gov

The HOMO-LUMO energy gap is directly related to the energy required for the lowest energy electronic excitation within the molecule. schrodinger.com A smaller gap generally implies that the molecule can be more easily excited, which is a key consideration in the design of materials for applications like organic solar cells. scielo.org.mx Theoretical calculations of HOMO and LUMO energies are often correlated with experimental data, such as electrochemical measurements from cyclic voltammetry, to validate the computational models. kci.go.krnih.gov

Interactive Data Table: Calculated HOMO-LUMO Energies for Hypothetical this compound Derivatives

DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Unsubstituted-5.89-1.254.64
7-methyl-5.78-1.194.59
9-methyl-5.81-1.214.60
8-amino-7-benzyl-5.65-1.324.33

Note: The data in this table is illustrative and based on general principles of substituent effects on purine systems. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deresearchgate.net It provides a visual representation of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other chemical species, particularly in the context of electrophilic and nucleophilic reactions. dergipark.org.truni-muenchen.de

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red or yellow areas signify regions of negative potential, which are rich in electrons and thus attractive to electrophiles (positively charged species). dergipark.org.trresearchgate.net These areas often correspond to the locations of lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, blue regions indicate positive potential, representing electron-deficient areas that are susceptible to nucleophilic attack (by negatively charged species). dergipark.org.tr

For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygens and the nitrogen atoms of the purine ring and the amino group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms of the amino group and any N-H protons would likely exhibit positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering. chemrxiv.orgresearchgate.net DFT calculations are a common method for generating MEP maps. dergipark.org.trresearchgate.net

Pharmacophore Modeling and in silico Drug-Likeness Assessment

Pharmacophore modeling is a crucial computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.trfrontiersin.org A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target, such as an enzyme's active site (structure-based). dergipark.org.trmedsci.org These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. frontiersin.orgmedsci.org For derivatives of this compound, which have shown potential as inhibitors of enzymes like phosphodiesterases, pharmacophore models can be developed to guide the design of new, more potent inhibitors. researchgate.netdntb.gov.ua

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. dergipark.org.trmedsci.org

In conjunction with pharmacophore modeling, in silico drug-likeness assessment is performed to evaluate the pharmacokinetic properties of potential drug candidates. nih.gov This involves calculating various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Computational tools like SwissADME are often used for these predictions. nih.gov This early-stage assessment helps to filter out compounds that are unlikely to have favorable drug-like properties, thereby saving time and resources in the drug development process.

Interactive Data Table: Predicted Drug-Likeness Properties for this compound

PropertyValueLipinski's Rule of Five
Molecular Weight167.12 g/mol < 500 (Pass)
LogP-1.5< 5 (Pass)
Hydrogen Bond Donors3< 5 (Pass)
Hydrogen Bond Acceptors4< 10 (Pass)

Note: The data in this table is calculated for the parent compound this compound and serves as a baseline for assessing its derivatives.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.org For reactions involving purine derivatives like this compound, computational approaches can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. rsc.orgwayne.edu

Density Functional Theory (DFT) is a commonly used method for these studies, allowing for the calculation of the geometries and energies of reactants, products, and transition states. rsc.orgwayne.edu This information helps in understanding the step-by-step process of a reaction, such as the Vilsmeier reaction or Knoevenagel condensation involving purine derivatives, which have been used to synthesize more complex heterocyclic systems. rsc.org

For example, in studying the oxidation of guanine (B1146940), a closely related purine, computational methods have been used to elucidate complex reaction pathways involving the formation of radical species and various intermediates. wayne.edu These studies can clarify the roles of different reactants and catalysts, and predict the feasibility of different reaction pathways. By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions to improve yields and selectivity, and design novel synthetic routes to access new derivatives of this compound. rsc.orgrsc.org

Structure Activity Relationship Sar Studies of 8 Aminopurine 2,6 Dione Derivatives

Influence of Substitutions at the 8-Position on Biological Activity

The substituent at the 8-position of the purine-2,6-dione (B11924001) core is a critical determinant of the pharmacological profile of these derivatives. Research has demonstrated that the nature of the amino group and its substituents directly impacts receptor affinity and functional activity.

Impact of Amino Moiety Variations

The amino moiety at the C8 position has been a key focus of synthetic modifications to modulate the biological effects of 8-aminopurine-2,6-dione derivatives. Studies have explored a range of substituents, from simple alkylamines to more complex cyclic amines, revealing that these variations can significantly alter receptor binding profiles. nih.govresearchgate.net

In the development of multitarget ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, a series of 7-arylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized with diverse amino substituents at the 8-position. This research highlighted that the introduction of different amine moieties, such as pyrrolidine, piperidine, morpholine, diethylamine, and dipropylamine, had a profound effect on receptor affinity. nih.govresearchgate.net For instance, compounds featuring an 8-piperidine or 8-dipropylamine moiety, combined with specific linkers at the N7 position, were identified as potent ligands for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. researchgate.net

Role of N7-Substituents and Linker Length on Receptor Affinity

The substituent at the N7 position of the purine-2,6-dione ring, particularly the length and nature of the linker connecting to a terminal arylpiperazine group, plays a crucial role in modulating receptor affinity. nih.govresearchgate.net A systematic investigation into a series of 7-arylpiperazinylalkyl derivatives revealed that the length of the aliphatic chain (linker) significantly influences binding to serotonin and dopamine receptors. nih.govresearchgate.net

The research demonstrated that elongating the linker from a three-carbon (propyl) to a four-carbon (butyl) or five-carbon (pentyl) chain generally had a favorable effect on the affinity for 5-HT1A, 5-HT2A, and D2 receptors. nih.govresearchgate.net Specifically, derivatives with four and five-carbon linkers, particularly those with 8-piperidine and 8-dipropylamine substitutions, were found to be the most potent multitarget ligands. researchgate.net

Further studies involving 7-arylalkyl-8-alkylaminopurine-2,6-dione derivatives confirmed the importance of the linker length. Elongating the linker between the this compound core and an arylpiperazine fragment from a three to a four-carbon unit was a key structural modification that led to highly active 5-HT1A receptor ligands with significant affinity for 5-HT7 receptors. nih.gov This highlights that the N7-substituent and its linker length are critical parameters for optimizing the interaction of these derivatives with their biological targets.

Effect of Peripheral Substituents (e.g., Phenyl Ring Modifications)

Modifications to peripheral substituents, such as those on a phenyl ring of an arylpiperazine moiety, are a key strategy in the fine-tuning of the pharmacological activity of this compound derivatives. The electronic properties and position of these substituents can significantly impact receptor affinity. nih.govresearchgate.net

In a study of 7-arylpiperazinylalkyl-8-amino-1,3-dimethylpurine-2,6-diones, various substituents were introduced onto the phenyl ring of the piperazine (B1678402) fragment. The results indicated that the type and position of the substituent influenced the binding profile at serotonin and dopamine receptors. nih.govresearchgate.net For instance, the presence of chloro or methoxy (B1213986) groups on the phenyl ring altered the affinity and selectivity of the compounds. nih.gov

General principles from related chemical series, such as Mannich bases, also support the importance of phenyl ring substitution. In those studies, introducing methoxy groups to a phenyl ring could strip compounds of their cytotoxicity, while chlorine substituents led to a less drastic decrease in activity. ptchm.pl This demonstrates that peripheral substituents are a crucial element in the structure-activity relationship, allowing for the modulation of biological effects.

Quantitative Structure-Pharmacokinetic Relationships (QSPKR) in Xanthine (B1682287) Derivatives Research

Quantitative Structure-Pharmacokinetic Relationship (QSPKR) models are valuable tools in the study of xanthine derivatives, the class of compounds to which this compound belongs. researchgate.netnih.govmdpi.com These models aim to establish a mathematical relationship between the physicochemical properties of the compounds, derived from their chemical structure, and their pharmacokinetic parameters. researchgate.netnih.govmdpi.com

A study focused on developing QSPKR models for a group of pharmacologically active xanthine derivatives successfully predicted their pharmacokinetic behavior in rats. researchgate.netnih.govmdpi.com The models were developed using a series of 7- and 7,8-substituted theophylline (B1681296) derivatives and well-known methylxanthines. researchgate.netnih.govmdpi.com

Multiple linear regression analysis revealed that the distribution coefficient (logD) was a primary determinant of the variability in the volume of distribution at steady state (Vss), the terminal elimination rate constant (λz), and clearance (CL) of the studied compounds. researchgate.netnih.govmdpi.com Other molecular descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the heat of formation (HEFO), were also found to influence λz and CL. researchgate.net The developed QSPKR models were able to account for a significant portion of the variation in key pharmacokinetic parameters, demonstrating their predictive ability. researchgate.netnih.gov These studies highlight the utility of QSPKR in understanding and predicting how structural modifications will affect the absorption, distribution, metabolism, and excretion of new xanthine derivatives. researchgate.netmdpi.com

Stereochemical Considerations and Activity Modulation

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly influence receptor binding and functional outcomes. The introduction of chiral centers into these molecules can lead to enantiomers with distinct pharmacological profiles.

Research on purine (B94841) conjugates has shown that stereochemistry is a critical factor for biological activity. For instance, the (S)-enantiomer of a purine conjugate with 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netmdpi.combenzoxazine exhibited high antiviral activity against Herpes Simplex Virus type 1 (HSV-1), including acyclovir-resistant strains. mdpi.comresearchgate.net This highlights that a specific stereoisomer can be responsible for the desired therapeutic effect.

Interactive Data Table of Selected this compound Derivatives and their Receptor Affinities

The following table summarizes the binding affinities (Ki, nM) of selected 8-piperidine substituted purine-2,6-dione derivatives for various receptors, illustrating the impact of the N7-linker length and phenyl ring substitution.

CompoundLinker Length (n)R (Phenyl Substituent)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)D2 Ki (nM)
30 4H12148150180
31 42-OCH314120110160
32 43-Cl108095110
33 43,4-Cl215130120190
34 5H8110100130
35 52-OCH399585120

Data sourced from related research on arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione. nih.govresearchgate.net

Biochemical and Cellular Mechanisms of Action of 8 Aminopurine 2,6 Dione Derivatives in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies

Derivatives of 8-aminopurine-2,6-dione have been identified as potent inhibitors of several key enzyme families, highlighting their broad-spectrum activity and potential for diverse therapeutic applications.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can lead to a wide range of physiological effects. While specific studies on this compound's direct interaction with all PDE isoforms are not extensively detailed in the provided context, the general class of purine (B94841) analogs is well-known for PDE inhibition. For instance, methylated xanthines like caffeine and theophylline (B1681296) act as competitive nonselective phosphodiesterase inhibitors wikipedia.org. PDE4, in particular, is a major cAMP-metabolizing enzyme in inflammatory and immune cells, and its inhibitors have shown potential as anti-inflammatory agents wikipedia.org. Similarly, PDE5 inhibitors are utilized for conditions like erectile dysfunction and pulmonary hypertension wikipedia.org. The structural similarity of this compound to the endogenous purines suggests its potential to interact with various PDE isoforms, though further research is needed to fully characterize its specificity and pan-inhibitory profile.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Purine analogues have emerged as a significant class of protein kinase inhibitors nih.gov. While the provided information does not specify the direct inhibition of CK2, Aurora Kinase, or Fibroblast Growth Factor Receptors by this compound itself, the broader class of purine-based compounds has demonstrated potent inhibitory activity against various kinases nih.gov. The development of selective kinase inhibitors is a major focus in drug discovery, and the purine scaffold of this compound makes it a promising candidate for the design of novel kinase inhibitors.

Sirtuins are a family of NAD+-dependent deacetylases that play critical roles in cellular stress response, metabolism, and aging nih.gov. There are seven human sirtuins, SIRT1-7, with diverse subcellular localizations and functions nih.govnih.gov. While direct modulation of all sirtuin isoforms by this compound is not explicitly detailed, the modulation of sirtuin activity by small molecules is an active area of research. For example, catechins have been shown to inhibit SIRT6-catalyzed deacetylation mdpi.com. Given the structural similarities to other known modulators, it is plausible that this compound derivatives could interact with the binding sites of sirtuins, thereby influencing their activity.

Purine nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of its substrates, such as inosine (B1671953) and guanosine. Studies have shown that 8-aminopurine derivatives are effective inhibitors of PNP. For instance, 8-aminoguanine (B17156), 8-aminohypoxanthine (B116433), and 8-aminoinosine have all been shown to inhibit recombinant human PNPase nih.govresearchgate.netnih.gov. These compounds exhibit competitive inhibition kinetics against the metabolism of inosine to hypoxanthine (B114508) nih.govresearchgate.net. The inhibition of PNP by these 8-aminopurines has been confirmed in vivo, as evidenced by reduced guanine-to-guanosine and hypoxanthine-to-inosine ratios in urine following their administration nih.govresearchgate.netnih.gov.

Table 1: Inhibition of Recombinant Human Purine Nucleoside Phosphorylase (rhPNPase) by 8-Aminopurine Derivatives

CompoundInhibition Constant (Ki)Type of Inhibition
8-Aminoguanine2.8 µmol/LCompetitive
8-Aminoinosine48 µmol/LCompetitive
8-AminohypoxanthineNot specifiedCompetitive

Data sourced from studies on rhPNPase activity with inosine as a substrate nih.govresearchgate.net.

Glutamine synthetase (GS) is a vital enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate and ammonia. This enzyme is a potential drug target, particularly in pathogens like Mycobacterium tuberculosis. An this compound moiety has been identified as a key component in a class of inhibitors targeting Mycobacterium tuberculosis GS (MtGS) nih.gov. In the inhibitor-enzyme complex, the this compound core is stacked between the side chains of Phe232 and Arg364, with a hydrogen bond forming between the C2-carbonyl oxygen and the side-chain hydroxyl group of Ser280 nih.gov. Notably, some of these compounds have shown significantly weaker activity against human GS, suggesting a potential for selective inhibition of the bacterial enzyme nih.gov.

Receptor Ligand Interactions

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to interact with various cell surface receptors. Previous research into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-diones has led to the identification of potent ligands for serotonin (B10506) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7 nih.gov. Building on this, new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed and synthesized as potential ligands for these same serotonin receptors nih.gov. Radioligand binding assays are employed to determine the affinity and selectivity of these compounds for 5-HT1A, 5-HT2A, and 5-HT7 receptors nih.gov.

Serotonin Receptor (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Binding and Functional Activity

Derivatives of this compound have been the subject of extensive research to evaluate their interactions with various serotonin (5-HT) receptor subtypes. These studies, primarily utilizing radioligand binding assays and in vivo models, have revealed that specific structural modifications to the this compound core can yield potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

A series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione were synthesized and evaluated for their affinity to 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. Radioligand binding assays were employed to determine the affinity and selectivity profiles of these compounds. For instance, new 3-chloroarylpiperazinylalkyl analogs of 8-alkoxy-purine-2,6-dione were found to be potent 5-HT1A receptor ligands with Ki values in the range of 12-15 nM. These compounds also demonstrated high activity at the 5-HT2A receptor (Ki 15-28 nM) and α1-adrenoceptor (Ki 21-89 nM).

Further investigations into 3,7-dimethyl- and 1,3-dimethyl-8-alkoxypurine-2,6-dione derivatives with arylpiperazine, perhydroisoquinoline, or tetrahydroisoquinoline moieties revealed potent dual 5-HT1A/5-HT7 receptor ligands. Functional activity studies have often been conducted in vivo. For example, the 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, was shown to produce an antidepressant-like effect in the forced swim test and anxiolytic-like activity in the four-plate test in mice. Similarly, certain 7-(2-hydroxyphenyl)piperazinylalkyl-1,3-dimethyl-8-ethoxypurine-2,6-diones, identified as potent dual 5-HT1A/5-HT7 receptor antagonists, also exhibited an antidepressant-like effect in the forced swim test in mice. The 5-HT1A receptor is known to couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) formation. Functional assays for 5-HT6 and 5-HT7 receptors, on the other hand, often measure the activation of adenylyl cyclase and an increase in intracellular cAMP.

Compound TypeTarget ReceptorBinding Affinity (Ki, nM)
3-chloroarylpiperazinylalkyl analogs of 8-alkoxy-purine-2,6-dione5-HT1A12-15
3-chloroarylpiperazinylalkyl analogs of 8-alkoxy-purine-2,6-dione5-HT2A15-28
7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione5-HT1A/5-HT2A/5-HT7Data not specified
7-(2-hydroxyphenyl)piperazinylalkyl-1,3-dimethyl-8-ethoxypurine-2,6-diones5-HT1A/5-HT7Data not specified

Dopamine (B1211576) D2 Receptor Interactions

The interaction of this compound derivatives with the dopamine D2 receptor (D2R) is not as extensively documented as their interactions with serotonin receptors. However, research into structurally related xanthine (B1682287) derivatives provides some insight into the potential for this class of compounds to modulate dopaminergic systems.

Multitarget drugs based on a hybrid dopamine-xanthine core have been designed and have shown D2R agonistic activity. These hybrid molecules were developed from a foundation of monoamine oxidase B (MAO-B) inhibitors with A2A adenosine receptor (A2AAR) antagonistic properties, and were further modified to incorporate D2R agonism. While these findings are with xanthine-dopamine hybrids, they suggest that the purine-2,6-dione (B11924001) scaffold, a core component of xanthines, can be a viable framework for developing ligands that interact with the D2 receptor. The D2 receptor is a G protein-coupled receptor that signals through Gi/o proteins to inhibit adenylyl cyclase.

Modulation of Cellular Pathways and Biological Processes

Anti-inflammatory Pathways (e.g., LPS-induced responses in murine macrophages, TGF-β-induced modulation in bronchial epithelial cells)

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various in vitro models. A series of novel N'-phenyl- or N'-benzylbutanamide and N'-arylidenebutanehydrazide derivatives of this compound were shown to exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-induced murine macrophages (RAW 264.7). LPS is known to stimulate macrophages to produce inflammatory mediators like tumor necrosis factor-alpha (TNF-α). The anti-inflammatory effects of cAMP, a downstream target of some pathways modulated by these compounds, can involve the suppression of LPS-induced TNF-α production.

In the context of airway inflammation, these compounds have been studied for their effects on human bronchial epithelial cells (HBECs) derived from asthmatic patients. When these cells were exposed to pro-inflammatory and pro-fibrotic factors such as transforming growth factor-beta (TGF-β), certain this compound derivatives significantly reduced the expression of pro-inflammatory mediators. This suggests a modulatory role in the inflammatory pathways active in asthmatic airways.

Antioxidant Mechanisms

Several derivatives of this compound have been reported to possess antioxidant activity. The same series of N'-phenyl- or N'-benzylbutanamide and N'-arylidenebutanehydrazide derivatives that showed anti-inflammatory effects also exhibited antioxidant properties in LPS-induced murine macrophages. The antioxidant potential of chemical compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. Xanthine and its derivatives, which share the purine-2,6-dione core, have been noted for their antioxidant activities, which may be linked to their ability to scavenge reactive oxygen species and nitric oxide derivatives that can damage cellular components like nucleic acids, proteins, and lipids.

Anti-fibrotic Effects (e.g., in human lung fibroblasts and airway smooth muscle cells)

The anti-fibrotic potential of this compound derivatives has been investigated in models of lung fibrosis. In human lung fibroblasts, TGF-β1 is a potent inducer of fibrogenesis, stimulating the synthesis of extracellular matrix components like fibronectin. Certain this compound derivatives have been shown to exert anti-fibrotic effects in these cells.

These compounds have been found to reduce the TGF-β-induced pro-fibrotic phenotype of human lung fibroblasts and airway smooth muscle cells. The mechanism of this anti-fibrotic action is believed to involve the modulation of TGF-β signaling pathways. For instance, some pan-phosphodiesterase (PDE) inhibitors from the 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione group have been shown to decrease TGF-β-induced Smad-2 phosphorylation in alveolar epithelial cells, thereby reducing the expression of mesenchymal markers. In human bronchial epithelial cells from asthmatics, selected this compound derivatives significantly reduced the TGF-β-induced expression of profibrotic mediators.

Interference with Nucleic Acid Synthesis and Metabolism (in vitro)

The purine-2,6-dione structure is a core component of endogenous purines, suggesting that its derivatives could interfere with nucleic acid synthesis and metabolism. Research on structurally related 8-aminopurines has shown that they can inhibit key enzymes in purine metabolism. For example, 8-aminoguanine and 8-aminoinosine are known to inhibit purine nucleoside phosphorylase (PNPase). PNPase is an enzyme that plays a crucial role in the purine salvage pathway, which recycles purine bases. Inhibition of PNPase by these 8-aminopurines leads to an accumulation of its substrates, such as inosine and guanosine.

Furthermore, studies on xanthine derivatives have demonstrated their ability to bind to nucleic acids. Some novel xanthine compounds have shown high affinity for and the ability to chelate and fragment both DNA and RNA. While direct studies on the effect of this compound on DNA and RNA polymerases are limited, research on other purine analogs, such as 2-aminopurine (B61359), has shown inhibitory effects on these enzymes. For instance, 2-aminopurine can inhibit the replication of RNA viruses by affecting viral RNA-dependent RNA polymerase. These findings suggest that this compound and its derivatives have the potential to interfere with nucleic acid metabolism and synthesis through various mechanisms, including enzyme inhibition and direct interaction with DNA and RNA.

Regulation of Apoptotic Pathways (e.g., Mitochondrial Apoptotic Pathway in cancer cell lines)

The purine scaffold is a "privilege scaffold" in medicinal chemistry, forming the basis for molecules that play key roles in cellular signaling pathways. mdpi.com Derivatives of this structure, including substituted purines, have been investigated for their potential as antitumor agents, with a focus on their ability to induce programmed cell death, or apoptosis. mdpi.com Research into various purine derivatives has shown they can trigger apoptosis in cancer cells, suggesting a potential therapeutic application. mdpi.com

The mechanisms by which these compounds induce apoptosis often involve the modulation of key regulatory proteins in the apoptotic cascade. For instance, studies on other heterocyclic compounds with anticancer properties have demonstrated the induction of apoptosis through the upregulation of the pro-apoptotic gene BAX and the tumor suppressor gene TP53, coupled with the downregulation of the anti-apoptotic gene BCL-2. mdpi.com This shift in the BAX/BCL-2 ratio is a critical event in the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases. While the precise mechanisms for all this compound derivatives are a subject of ongoing research, the broader family of purine derivatives has shown promise in activating these intrinsic apoptotic pathways within cancer cell lines. mdpi.commdpi.com

Investigations in Non-Human Biological Systems

The biological activities of this compound derivatives have been explored in various cellular models to elucidate their mechanisms of action at the cellular level, particularly concerning inflammation and respiratory conditions.

Murine Macrophages RAW264.7: In studies using lipopolysaccharide (LPS)-induced murine macrophages (RAW264.7), a common model for inflammation, novel N'-phenyl- or N'-benzylbutanamide and N'-arylidenebutanehydrazide derivatives of this compound demonstrated notable antioxidant and anti-inflammatory activity. nih.gov This suggests that these compounds can modulate macrophage activity, which plays a central role in the inflammatory response.

Human Bronchial Epithelial Cells (HBECs): HBECs are crucial in studying airway diseases like asthma. nih.govcellapplications.com When the most active this compound derivatives were tested on HBECs derived from asthmatic patients, they showed significant effects. nih.gov In an environment mimicking the bronchial microenvironment in asthma, these compounds substantially reduced the expression of proinflammatory and profibrotic mediators that were induced by transforming growth factor type β (TGF-β) and interleukin 13 (IL-13). nih.gov

Alveolar Epithelial Type II Cells A549: A549 cells, a human lung adenocarcinoma cell line, serve as a widely used in vitro model for alveolar type II epithelial cells, which are critical for lung function and injury repair. researchgate.netnih.gov Studies on these cells have revealed that they express a variety of purine receptors, including P2X and P2Y receptors. nih.gov A549 cells show functional responses, such as an increase in cytosolic calcium, upon stimulation with purinergic agonists like ATP and UTP, indicating that purinergic signaling pathways are active in these cells and can be a target for purine derivatives. nih.gov

Table 1: Effects of this compound Derivatives in Cellular Models

Cell Line Model For Key Findings
RAW264.7 Murine Macrophages Inflammation Derivatives exhibited antioxidant and anti-inflammatory properties in LPS-stimulated cells. nih.gov
Human Bronchial Epithelial Cells (HBECs) Asthma/Airway Inflammation Compounds reduced the expression of key proinflammatory and profibrotic mediators. nih.gov

| A549 Alveolar Epithelial Cells | Lung Epithelium/Injury | Cells express functional purine receptors, making them a relevant model for studying purine-based compounds. nih.gov |

The therapeutic potential of this compound derivatives has been further evaluated in non-human in vivo models, particularly in mice, to assess their systemic effects.

Mice Models for Psychotropic Effects: Certain 8-aminoalkylamino derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed and evaluated for potential psychotropic activity by targeting serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). nih.gov In preclinical behavioral tests in mice, one specific derivative, which acts as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, demonstrated a significant antidepressant-like effect in the forced swim test (FST) and anxiolytic-like activity in the four-plate test (FPT). nih.gov These findings highlight the potential for this class of compounds to modulate central nervous system activity.

Anti-asthmatic Activity: The development of this compound derivatives as phosphodiesterase (PDE) inhibitors has positioned them as promising candidates for anti-asthmatic agents. nih.gov PDEs are key enzymes in the pathogenesis of asthma, and their inhibition can lead to bronchodilation and reduced inflammation. nih.gov The potent anti-inflammatory and anti-fibrotic effects observed in cellular models, such as HBECs from asthmatic patients, provide a strong rationale for their investigation as anti-asthmatic drugs. nih.gov While extensive in vivo studies in animal models of asthma are a subsequent step, the in vitro data strongly support their potential to treat airway inflammation and remodeling, which are characteristic features of asthma. nih.govnih.gov

Table 2: Investigated Therapeutic Applications in Animal Models

Therapeutic Area Animal Model Mechanism/Target Observed Effects
Psychotropic Activity Mice Serotonin (5-HT) Receptor Ligand Antidepressant-like and anxiolytic-like behaviors observed in validated tests. nih.gov

| Anti-asthmatic Activity | (Primarily in vitro data with projection to in vivo) | Phosphodiesterase (PDE) Inhibition | Potent anti-inflammatory and anti-fibrotic effects in relevant lung cell models. nih.gov |

Pre Clinical Research and Potential Lead Compound Identification for Drug Discovery

Development of Anti-Asthmatic Agents in Animal Models

Derivatives of 8-aminopurine-2,6-dione have been identified as promising candidates for the development of anti-asthmatic agents due to their activity as phosphodiesterase (PDE) inhibitors. nih.gov PDEs are enzymes that play a crucial role in the inflammatory processes associated with asthma. frontiersin.orgnih.gov Inhibition of these enzymes can lead to anti-inflammatory and bronchodilatory effects. pneumon.org

A series of novel N'-phenyl- or N'-benzylbutanamide and N'-arylidenebutanehydrazide derivatives of this compound have been synthesized and characterized as prominent pan-PDE inhibitors. nih.gov Many of these compounds demonstrated antioxidant and anti-inflammatory activities in in-vitro models using murine macrophages. nih.gov The most active of these derivatives were further evaluated in human bronchial epithelial cells derived from asthmatic patients, revealing their potential to mitigate the bronchial microenvironment in asthma. nih.gov

The anti-inflammatory and anti-fibrotic properties of these compounds are of significant interest for asthma treatment. researchgate.netmdpi.com Experimental studies have highlighted the potential therapeutic utility of PDE inhibitors in various animal models of asthma. nih.gov Specifically, inhibitors of PDE4 and PDE7 have been shown to be effective in murine models of the disease. researchgate.net Theophylline (B1681296), a well-known xanthine (B1682287) derivative, has long been used in the treatment of respiratory diseases and is known for its anti-inflammatory and immunomodulatory effects. nih.govdergipark.org.tr The development of more selective this compound-based PDE inhibitors represents a targeted approach to achieving therapeutic benefits while potentially minimizing the side effects associated with less selective xanthines. nih.gov

Identification of Antitumor Agents in Cancer Cell Lines

The purine (B94841) scaffold is a key component in a variety of compounds that have been investigated for their antitumor properties. ekb.eg Derivatives of this compound, belonging to the xanthine class of compounds, have shown potential as antiproliferative agents in several human cancer cell lines. dergipark.org.tr

Research into new 8-heterocyclic xanthine derivatives has demonstrated their cytotoxic activity against a panel of cancer cell lines. dergipark.org.tr For instance, a 1,3-diethylxanthine (B3062954) derivative featuring a thiazole (B1198619) structure at the 8-position exhibited significant anti-proliferative effects. dergipark.org.tr The anti-cancer activity of these compounds was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity. dergipark.org.tr

The table below summarizes the 50% inhibitory concentration (IC50) values for a particularly active 1,3-diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione derivative against various human cancer cell lines. dergipark.org.tr

Cell LineCancer TypeIC50 (μM)
A549Lung Cancer16.70
MCF7Breast Cancer78.06
LN229Brain Cancer22.07
U87Brain Cancer25.07

Further investigations into the mechanisms of action of these xanthine derivatives suggest that they can induce apoptosis in cancer cells. dergipark.org.tr The structural flexibility of the xanthine core allows for substitutions at various positions, with modifications at the 1, 3, and 8 positions being particularly noted for yielding more potent compounds. dergipark.org.tr The promising in vitro data for these this compound derivatives indicates their potential for further development as novel anti-cancer agents. dergipark.org.tr

Research into Antimicrobial Agents

The this compound scaffold and its derivatives have been a subject of investigation for their potential antimicrobial properties. The broader class of xanthine derivatives has been recognized for a variety of pharmacological applications, including antibacterial and antiviral activities. ekb.eg

Research into derivatives of related heterocyclic systems, such as 8-hydroxyquinoline (B1678124), has demonstrated potent antimicrobial activity against a wide range of microorganisms. researchgate.netnih.gov For example, certain 8-hydroxyquinoline derivatives have shown significant efficacy against Gram-positive bacteria, diploid fungi, and yeast, with minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.net The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov

While direct studies on the antimicrobial spectrum of this compound are not as extensively documented, the known bioactivity of structurally similar compounds provides a rationale for its investigation as a potential antimicrobial agent. The synthesis of novel xanthone (B1684191) derivatives, for instance, has led to the development of compounds with broad-spectrum antibacterial activity. nih.gov These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MICs in the range of 1.56 to 12.5 μg/ml against E. coli. nih.gov The mechanism of action for some of these related compounds involves the disruption of the cell wall and inhibition of DNA synthesis. nih.gov

The table below presents the MIC values for a xanthone derivative, showcasing the potential of this class of compounds.

Bacterial StrainMIC (μg/ml)
S. aureus ATCC 292130.098 - 1.56
E. coli ATCC 259221.56 - 12.5

These findings in related heterocyclic compounds underscore the potential of this compound derivatives as a scaffold for the development of new antimicrobial agents.

Exploration of Psychotropic Agents (e.g., Antidepressant-like, Anxiolytic-like, Antipsychotic-like Properties in Animal Models)

Derivatives of the this compound structure have been explored for their potential as psychotropic agents, with studies in animal models suggesting antidepressant-like, anxiolytic-like, and antipsychotic-like properties.

Antidepressant-like Properties: Research on xanthone derivatives, which share a core heterocyclic structure, has demonstrated antidepressant-like effects in behavioral despair tests in mice, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.gov In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. frontiersin.org Certain xanthone derivatives were found to have effects comparable to the antidepressant venlafaxine (B1195380) in these models. nih.gov

Anxiolytic-like Properties: The potential anxiolytic properties of compounds related to this compound have also been investigated. mdpi.comnih.gov For example, a novel arylpiperazine alkyl derivative of salicylamide, which interacts with serotonin (B10506) and dopamine (B1211576) receptors, demonstrated anxiolytic-like effects in the four-plate and marble-burying tests in mice. mdpi.com In the four-plate test, an increase in the number of punished crossings suggests an anxiolytic effect. mdpi.com Similarly, a derivative of 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine showed anxiolytic-like activity in in-vivo models, with its mechanism potentially involving the serotonergic system. mdpi.com

Antipsychotic-like Properties: The exploration of arylpiperazine derivatives has also revealed potential antipsychotic properties. mdpi.com A multimodal compound, JJGW08, exhibited antagonistic properties at dopamine D2 and serotonin 5-HT1A receptors and showed an antipsychotic-like effect in mouse models of hyperlocomotion induced by MK-801 and amphetamine. mdpi.comresearchgate.net Importantly, this compound did not induce catalepsy or impair motor coordination at doses that produced an antipsychotic-like effect. mdpi.com

The following table summarizes the findings from animal models for a representative arylpiperazine derivative with psychotropic properties. mdpi.com

Behavioral TestAnimal ModelObserved EffectIndication
MK-801-induced hyperlocomotionMiceReduction in hyperlocomotionAntipsychotic-like
Amphetamine-induced hyperlocomotionMiceReduction in hyperlocomotionAntipsychotic-like
Four-plate testMiceIncreased punished crossingsAnxiolytic-like
Marble burying testMiceReduction in burying behaviorAnxiolytic-like

These preclinical findings suggest that the this compound scaffold and its derivatives are promising starting points for the development of novel psychotropic agents.

Lead Compounds for Cardiovascular and Renal Disease Research (Pre-clinical Models)

8-Aminopurines, including this compound and its close analog 8-aminoguanine (B17156), have emerged as a promising class of compounds in pre-clinical research for cardiovascular and renal diseases. nih.govnih.gov These compounds have demonstrated beneficial effects in various animal models, suggesting their potential as therapeutic agents. researchgate.net

An investigation into the cardiorenal effects of 8-substituted guanosine (B1672433) and guanine (B1146940) derivatives revealed that 8-aminoguanosine (B66056) and its metabolite, 8-aminoguanine, acutely induce diuresis, natriuresis, and glucosuria. nih.gov The mechanism behind these effects is partly attributed to the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). nih.gov This inhibition leads to an increase in the levels of inosine (B1671953) and guanosine, which are considered "protective purines," and a decrease in their metabolites, hypoxanthine (B114508) and guanine, which can be damaging. nih.gov

The increase in inosine is thought to activate adenosine (B11128) A2B receptors, which in turn increases renal medullary blood flow and enhances the kidney's excretory function. nih.gov Interestingly, 8-aminoguanine has also been found to reduce the excretion of potassium through a mechanism that appears to be independent of PNPase inhibition. nih.gov

In animal models of hypertension, chronic treatment with 8-aminoguanine has been shown to attenuate high blood pressure. researchgate.net For instance, in deoxycorticosterone/salt-treated rats and Dahl salt-sensitive rats on a high-salt diet, 8-aminoguanine lowered blood pressure, prevented strokes, and increased lifespan. researchgate.net

The table below summarizes the observed effects of 8-aminoguanine in pre-clinical cardiovascular and renal models. nih.govresearchgate.net

Pre-clinical ModelKey Findings
Rat models of hypertensionAttenuated hypertension, prevented strokes, and increased lifespan.
Animal models of renal functionInduced diuresis, natriuresis, and glucosuria. Reduced potassium excretion.

These findings highlight the potential of 8-aminopurines as lead compounds for the development of novel drugs to treat cardiovascular and renal disorders. nih.govresearchgate.net

Agents for Age-Associated Disorders (Pre-clinical Models)

The therapeutic potential of 8-aminopurines extends to age-associated disorders, with pre-clinical studies demonstrating their ability to reverse certain age-related dysfunctions. nih.govresearchgate.net A significant focus of this research has been on 8-aminoguanine, a close analog of this compound.

In animal models, 8-aminoguanine has been shown to reverse age-associated lower urinary tract dysfunction. researchgate.net As organisms age, they can experience changes in bladder function that lead to conditions such as urinary incontinence. Treatment with 8-aminoguanine in aged rats has been found to ameliorate key structural and physiological abnormalities in the bladder, restoring them to a state comparable to that of younger animals. researchgate.net The proposed mechanism for these uro-protective effects involves the inhibition of purine nucleoside phosphorylase (PNPase), which leads to an increase in protective purines like inosine and guanosine and a decrease in damaging ones like hypoxanthine and xanthine within the bladder tissue. researchgate.net

Furthermore, research has indicated that 8-aminopurines can also reverse age-related retinal degeneration. researchgate.net Treatment with 8-aminoguanine has been observed to reduce apoptosis, oxidative damage, and inflammation in the retinae of aging animals. researchgate.net These protective effects were amplified with extended treatment, suggesting a significant potential for this compound in combating age-related vision decline. researchgate.net

The table below outlines the effects of 8-aminoguanine in pre-clinical models of age-associated disorders. researchgate.netresearchgate.net

Age-Associated Disorder ModelKey Findings
Age-associated lower urinary tract dysfunction in ratsAmeliorated structural and physiological bladder abnormalities.
Age-related retinal degeneration in animal modelsReduced apoptosis, oxidative damage, and inflammation in the retina.

These findings position 8-aminopurines as promising therapeutic agents for "turning back the clock" on certain age-related conditions. nih.govresearchgate.net

Scaffolds for Modulating Metabolic Syndrome and Neurological Conditions (Pre-clinical Research)

The this compound scaffold and its analogs are being investigated for their potential in addressing metabolic syndrome and associated neurological conditions.

Metabolic Syndrome: Metabolic syndrome is a cluster of conditions that includes obesity, insulin (B600854) resistance, high blood pressure, and abnormal cholesterol levels, increasing the risk of heart disease and type 2 diabetes. nih.gov Pre-clinical research using the Zucker Diabetic-Sprague Dawley (ZDSD) rat, a model for metabolic syndrome, has shown that chronic oral administration of 8-aminoguanine exerts several beneficial effects. nih.gov

Treatment with 8-aminoguanine was found to decrease mean arterial blood pressure, even in the presence of high salt intake and a diet that induces diabetes. nih.gov The compound also demonstrated antidiabetic activity, as evidenced by reduced levels of glycosylated hemoglobin (HbA1c) and decreased polydipsia (excessive thirst) and polyuria (excessive urination). nih.gov Mechanistically, 8-aminoguanine appears to "rebalance" the purine metabolome, shifting it away from the pro-inflammatory molecule hypoxanthine and towards the anti-inflammatory molecule inosine. nih.gov Additionally, it significantly reduced circulating levels of interleukin-1β, a cytokine implicated in cardiovascular events and type 2 diabetes, and improved the histopathology of the heart and kidneys. nih.gov

The table below summarizes the effects of 8-aminoguanine in a pre-clinical model of metabolic syndrome. nih.gov

ParameterEffect of 8-Aminoguanine Treatment
Mean Arterial Blood PressureDecreased
Glycosylated Hemoglobin (HbA1c)Reduced
Polydipsia and PolyuriaAttenuated
Circulating Interleukin-1βReduced by 71%
Cardiac and Renal HistopathologyImproved

Neurological Conditions: While direct pre-clinical research on this compound for specific neurological conditions is an emerging area, the known biological activities of related compounds provide a strong rationale for its exploration. The anti-inflammatory and antioxidant properties observed with 8-aminopurine derivatives could be beneficial in neurological disorders where these processes play a pathogenic role. The ability of these compounds to modulate purine metabolism may also have implications for neuronal function and health. Further pre-clinical studies are warranted to explore the potential of the this compound scaffold in animal models of various neurological diseases.

Analytical and Characterization Methodologies in 8 Aminopurine 2,6 Dione Research

Spectroscopic Techniques for Structural Elucidation

¹H NMR: In ¹H NMR spectroscopy, the proton on the imidazole (B134444) ring (C8-H) of the purine (B94841) structure typically appears as a distinct singlet in the downfield region of the spectrum bmrb.io. For 8-Aminopurine-2,6-dione, the substitution of this proton with an amino (-NH₂) group would lead to the disappearance of this signal and the appearance of a new signal corresponding to the amino protons. The exact chemical shift of the -NH₂ protons can vary depending on the solvent, concentration, and temperature, and they may appear as a broad singlet. The protons on the nitrogen atoms of the purine rings (N-H) would also produce signals, which are often broad and can exchange with deuterium in solvents like D₂O.

¹³C NMR: In ¹³C NMR spectroscopy, each unique carbon atom in the this compound molecule would give a distinct signal. The spectrum for the parent compound, xanthine (B1682287), shows characteristic signals for its carbon atoms bmrb.ionih.gov. The carbonyl carbons (C2 and C6) are typically found in the most downfield region (around 150-165 ppm). The other carbons of the purine ring system (C4, C5, and C8) would appear at distinct chemical shifts. The introduction of the amino group at the C8 position would significantly influence the chemical shift of C8, typically causing a shift to a more upfield or downfield position depending on the electronic effects.

New 8-heterocyclic xanthine derivatives have been successfully characterized using both ¹H NMR and ¹³C NMR, confirming the substitution patterns on the purine core dergipark.org.tr.

Table 1: Representative NMR Data for the Xanthine Scaffold

Nucleus Typical Chemical Shift (ppm) for Xanthine Core Expected Observations for this compound
¹H C8-H: ~7.7 ppm; N-H protons: variable, broad Absence of C8-H signal; Presence of -NH₂ signal

Note: The data in this table is based on the parent xanthine molecule and general knowledge of NMR spectroscopy. Actual values for this compound may vary.

IR and UV-Visible spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to N-H stretching vibrations from the amino group and the ring nitrogens (typically in the 3100-3500 cm⁻¹ region), C=O (carbonyl) stretching vibrations from the dione structure (around 1650-1700 cm⁻¹), and C=N and C=C stretching vibrations from the purine ring system (in the 1500-1650 cm⁻¹ range). IR-UV double resonance spectroscopy of the parent xanthine molecule has identified N-H stretching vibrations at 3444, 3485, and 3501 cm⁻¹ nih.gov. The presence and position of the amino group at C8 would introduce additional N-H stretching and bending vibrations, further confirming the structure.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the electronic transitions within the molecule and is particularly useful for conjugated systems like the purine ring. Xanthine derivatives typically exhibit strong absorption in the UV region between 200 and 300 nm cellulosechemtechnol.ro. The exact wavelength of maximum absorbance (λmax) is sensitive to the substitution pattern on the purine ring and the pH of the solution. The introduction of an amino group, which is an auxochrome, at the C8 position is expected to cause a shift in the λmax to a longer wavelength (a bathochromic shift) compared to unsubstituted xanthine. Computational studies on xanthines have been used to analyze their UV/Vis spectra and understand the effects of the environment on electronic transitions researchgate.net.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for its sensitive detection in complex mixtures.

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z with very high accuracy, allowing for the determination of the elemental formula of the molecule. This is a definitive method for confirming the chemical formula (C₅H₅N₅O₂) of this compound. HRMS has been used to characterize newly synthesized 8-heterocyclic xanthine derivatives, confirming their elemental composition dergipark.org.tr.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is the method of choice for quantifying low levels of purine metabolites in biological samples like plasma and urine mdpi.comresearchgate.netresearchgate.net. For this compound, a specific LC-MS/MS method would involve chromatographic separation followed by ionization (e.g., electrospray ionization - ESI) and detection using multiple reaction monitoring (MRM). This approach provides high sensitivity and selectivity by monitoring a specific precursor ion (the molecular ion of the compound) and its characteristic product ions formed by fragmentation nih.govqub.ac.uk.

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, and for assessing its purity.

HPLC is a widely used technique for the separation and quantification of purine and xanthine derivatives nih.govjafs.com.pl. A reversed-phase HPLC (RP-HPLC) method is typically employed for these relatively polar compounds.

A typical HPLC setup for analyzing this compound would include:

Column: A C18 stationary phase is most common for separating xanthines, offering good retention and resolution cellulosechemtechnol.rolcms.cz.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium formate or phosphate) and an organic modifier like methanol or acetonitrile is often used jafs.com.pl. Adjusting the pH of the aqueous phase can optimize the retention and peak shape of ionizable compounds like this compound.

Detection: UV detection is standard, with the wavelength set near the λmax of the compound (e.g., around 270 nm for the xanthine scaffold) to ensure high sensitivity cellulosechemtechnol.ro.

This method allows for the determination of purity by calculating the peak area percentage of the main component relative to any impurities.

Table 2: Typical HPLC Conditions for Xanthine Derivative Analysis

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV at ~270 nm |

Note: These are generalized conditions based on methods for related compounds and would require optimization for this compound.

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the column packing material (<2 µm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC frontiersin.org. UPLC is particularly advantageous for high-throughput analysis and for complex biological samples where numerous purine metabolites may be present researchgate.netfrontiersin.org.

UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS) to provide a highly sensitive and selective analytical platform mdpi.comnih.gov. Such a system would be ideal for detecting and quantifying this compound in metabolic studies. The separation can be achieved on various column chemistries, including C18 or hydrophilic interaction liquid chromatography (HILIC), depending on the specific analytical challenge mdpi.com. The rapid separation achieved with UPLC, often in a few minutes, makes it a powerful tool in modern research on purine metabolism frontiersin.org.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For a novel synthesized compound like this compound, this method is crucial for confirming its empirical formula. The analysis measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula (C₅H₅N₅O₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and elemental integrity.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01560.0535.50
HydrogenH1.0155.052.98
NitrogenN14.01570.0541.41
OxygenO16.00232.0018.92

X-ray Crystallography for Molecular and Protein-Ligand Complex Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This methodology can be applied to small molecules like this compound to elucidate its molecular structure, including bond lengths, bond angles, and conformational details. nih.govnih.gov Furthermore, X-ray crystallography is invaluable for studying the interactions between a ligand, such as an this compound derivative, and its biological target, typically a protein or enzyme. bibliotekanauki.pl By co-crystallizing the ligand with its target protein, researchers can obtain a detailed atomic-level view of the binding site, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition. This structural information is instrumental in structure-based drug design and in understanding the compound's mechanism of action.

Table 2: Example Crystallographic Data for 2,6-Diaminopurine

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.324
b (Å)10.581
c (Å)7.789
β (°)113.45
Volume (ų)629.8

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor. nih.govgiffordbioscience.comsygnaturediscovery.com These assays utilize a radiolabeled form of a known ligand (the radioligand) to measure the binding affinity of an unlabeled test compound, such as a derivative of this compound. In a typical competition binding experiment, a fixed concentration of the radioligand is incubated with a preparation of receptors (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be determined. The Ki value is a measure of the compound's affinity for the receptor, with lower Ki values indicating higher affinity.

In a study of novel 8-aminoalkyl derivatives of purine-2,6-dione (B11924001), radioligand binding assays were employed to determine their affinity for serotonin (B10506) receptors, specifically 5-HT₁A, 5-HT₂A, and 5-HT₇. nih.gov The results of these assays are crucial for identifying potent and selective ligands for these receptors.

Table 3: Serotonin Receptor Affinity (Ki, nM) of an Exemplary this compound Derivative

Compound5-HT₁A Receptor Affinity (Ki, nM)5-HT₂A Receptor Affinity (Ki, nM)5-HT₇ Receptor Affinity (Ki, nM)
7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione158938

Data sourced from a study on 8-aminoalkyl derivatives of purine-2,6-dione. nih.gov

Advanced Cellular and Tissue-Based Assays (e.g., ELISA, Flow Cytometry, Real-Time Polymerase Chain Reaction)

To investigate the functional effects of this compound and its analogs at the cellular level, a variety of advanced assays are utilized. These techniques provide insights into the compound's impact on cellular processes, protein expression, and gene regulation.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to quantify proteins, such as cytokines, growth factors, and signaling molecules, in biological samples. In the context of this compound research, ELISA could be used to measure changes in the production of specific proteins in cells or tissues following treatment with the compound, providing information on its downstream cellular effects.

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. Flow cytometry can be employed to assess various cellular parameters, including cell viability, apoptosis, cell cycle progression, and the expression of cell surface and intracellular proteins. This would allow researchers to determine the effects of this compound on cell health and signaling pathways.

Real-Time Polymerase Chain Reaction (RT-PCR): RT-PCR is a sensitive method for detecting and quantifying gene expression at the messenger RNA (mRNA) level. mdpi.comnih.gov This technique can be used to investigate whether this compound modulates the transcription of specific genes. nih.gov By measuring changes in mRNA levels of target genes, researchers can gain insights into the molecular mechanisms underlying the compound's biological activity.

In Vivo Experimental Techniques for Pharmacological Evaluation (e.g., Perfusion Systems for Isolated Organs, Microdialysis)

To understand the pharmacological effects of this compound in a more complex biological system, in vivo and ex vivo experimental techniques are employed. These methods allow for the evaluation of the compound's effects on organ function and its distribution within a living organism.

Perfusion Systems for Isolated Organs: This ex vivo technique involves isolating an organ, such as the heart, liver, or kidney, and maintaining its viability by perfusing it with an oxygenated and nutrient-rich solution. nih.gov This setup allows for the direct administration of this compound to the organ and the measurement of its physiological and biochemical responses in a controlled environment, free from the systemic influences of a whole organism.

Microdialysis: Microdialysis is an in vivo sampling technique used to measure the concentration of unbound small molecules in the extracellular fluid of a specific tissue, most commonly the brain. nih.govbuczynski-gregus.comnih.gov A small, semi-permeable probe is implanted into the target tissue, and a physiological solution is slowly perfused through it. nih.gov Small molecules from the extracellular fluid diffuse across the membrane into the perfusion fluid, which is then collected and analyzed. This technique can be used to monitor the levels of this compound and its metabolites in specific brain regions over time, as well as to assess its impact on the release of neurotransmitters. nih.gov

Emerging Avenues and Future Research Perspectives for 8 Aminopurine 2,6 Dione

Design of Novel Multi-Target Ligands

The development of multi-target ligands, single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex multifactorial diseases such as neurodegenerative disorders and cancer. nih.govmdpi.com The 8-aminopurine-2,6-dione scaffold has proven to be a valuable framework for the design of such polypharmacological agents.

One notable area of research is the development of derivatives targeting multiple serotonin (B10506) (5-HT) receptors. For instance, a series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov Among these, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand demonstrated antidepressant- and anxiolytic-like effects in preclinical models. nih.gov This highlights the potential of modifying the substituents at the 7 and 8 positions of the purine-2,6-dione (B11924001) core to create multi-target ligands for psychiatric disorders. nih.gov

Another successful application of the multi-target design strategy is the development of dual phosphodiesterase (PDE) inhibitors. Novel butanehydrazide derivatives of purine-2,6-dione have been synthesized and identified as potent dual inhibitors of PDE4 and PDE7. nih.gov The inhibition of these two cAMP-specific PDE isoenzymes resulted in a significant anti-inflammatory effect, suggesting their potential for treating inflammatory diseases. nih.govresearchgate.net Docking studies have been instrumental in understanding the structural requirements for dual PDE4/7 inhibitory properties, guiding the design of more potent compounds. nih.govresearchgate.net

The table below summarizes key examples of multi-target ligands based on the this compound scaffold.

Derivative ClassTargetsPotential Therapeutic Area
8-Aminoalkylamino derivatives5-HT1A, 5-HT2A, 5-HT7 receptorsDepression, Anxiety
Butanehydrazide derivativesPDE4, PDE7Inflammatory diseases

Investigation of New Biological Targets and Pathways

Beyond established targets, research is uncovering novel biological targets and pathways for this compound derivatives, expanding their therapeutic potential. A significant area of investigation is their role as pan-PDE inhibitors with broad anti-inflammatory and anti-fibrotic effects. A series of N'-phenyl- or N'-benzylbutanamide and N'-arylidenebutanehydrazide derivatives of this compound have been characterized as prominent pan-PDE inhibitors. nih.gov These compounds showed high affinity for multiple PDE isoenzymes, including PDE1, PDE3, PDE4, PDE7, and PDE8, which are important in the pathogenesis of asthma. nih.gov In human bronchial epithelial cells from asthmatic patients, these derivatives significantly reduced the expression of proinflammatory and profibrotic mediators. nih.gov

Computational studies have also pointed towards other potential targets. For example, a synthesized derivative, 8-((1-hydroxynaphthalen-2-yl)diazenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, was theoretically evaluated as an inhibitor of aurora kinase, a family of enzymes crucial for cell division and often dysregulated in cancer. heteroletters.org Another computational study suggested that a derivative formed from the reaction of 7-benzyl-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 6-aminouracil could act as an anticancer agent by targeting PI3Kγ (phosphoinositide 3-kinase gamma), a key enzyme in cell signaling pathways related to cancer. heteroletters.org

The following table highlights some of the novel biological targets being investigated for this compound derivatives.

Potential TargetImplicated Disease/Process
Pan-PDEs (PDE1, 3, 4, 7, 8)Asthma, Inflammatory diseases, Fibrosis
Aurora KinaseCancer
PI3KγCancer

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of diverse libraries of this compound derivatives is crucial for exploring their structure-activity relationships and identifying new therapeutic leads. To this end, researchers are developing advanced synthetic strategies that are more efficient and versatile than traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of purine (B94841) analogs. scielo.brnih.govmdpi.comresearchgate.netnanobioletters.com This technique has been successfully applied to the amination of 6-chloropurine derivatives in water, providing a "green chemistry" protocol for preparing 6-substituted aminopurine analogs in high yields. scielo.br Microwave irradiation has also been used for the ring closure reactions to form the imidazole (B134444) ring of xanthine (B1682287) derivatives, dramatically reducing reaction times and often improving yields. nih.govresearchgate.net

Combinatorial synthesis is another advanced strategy being employed to generate libraries of purine derivatives. nih.gov This approach allows for the rapid preparation of a large number of compounds with diverse substituents, facilitating the exploration of chemical space and the identification of potent and selective ligands. For example, a combinatorial approach has been used to synthesize new pyrimidine- and purine-β-d-ribonucleoside nucleolipids. nih.gov

These advanced synthetic methods are enabling the creation of more complex and diverse derivatives of this compound, which is essential for the continued discovery of novel therapeutic agents.

Deeper Exploration of Structure-Activity-Mechanism Relationships

A thorough understanding of the structure-activity relationships (SAR) and the mechanism of action is fundamental for the rational design of more potent and selective drugs. For this compound derivatives, researchers are employing a combination of experimental and computational techniques to gain deeper insights into their interactions with biological targets.

In the context of 5-HT receptor ligands, studies have shown that modifications to the arylalkyl or allyl substituents at the 7-position of the purine-2,6-dione core can significantly impact receptor affinity and selectivity. nih.gov For PDE inhibitors, the nature of the substituents at both the 7 and 8 positions has been found to be critical for their inhibitory potency and selectivity. nih.gov

Computational modeling and docking studies are playing an increasingly important role in elucidating the binding modes of these compounds. nih.govresearchgate.netheteroletters.org These in silico methods help to rationalize observed SAR and guide the design of new derivatives with improved properties. For example, docking studies of dual PDE4/7 inhibitors have explained the importance of specific substituents for their dual inhibitory activity. nih.govresearchgate.net

While X-ray crystallography provides the most detailed structural information about ligand-protein interactions, obtaining crystal structures of this compound derivatives in complex with their targets remains a key objective for future research. nih.govnih.govmdpi.com Such structures would provide invaluable insights into the precise binding interactions and pave the way for more effective structure-based drug design.

Application as Biochemical Probes in Fundamental Biological Research

The unique structural and chemical properties of this compound derivatives make them promising candidates for development as biochemical probes to investigate fundamental biological processes.

One potential application is in the study of nucleic acid structures. Oligonucleotides containing 8-aminopurines have been shown to stabilize triple helices, which are non-canonical DNA structures implicated in various biological functions. oup.com The introduction of an 8-amino group enhances the stability of the triplex, making these modified oligonucleotides valuable tools for studying the formation and function of these structures. oup.com

Furthermore, the this compound scaffold could be functionalized to create affinity-based probes for chemical proteomics. researchgate.netnih.gov By attaching a photoreactive group and a reporter tag, these probes could be used to identify the cellular targets of bioactive compounds through photoaffinity labeling. researchgate.net This approach would be particularly useful for deconvoluting the mechanism of action of novel this compound derivatives with unknown targets.

While the development of this compound-based biochemical probes is still in its early stages, their potential to advance our understanding of complex biological systems is significant.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 8-Aminopurine-2,6-dione derivatives?

To ensure reproducibility, synthesize derivatives using established protocols such as coupling reactions with cyclopropyl or methoxy substituents, as demonstrated in studies of 8-methoxy-purine-2,6-dione derivatives . Characterization should include:

  • Elemental analysis (CHN) and spectral data (IR, ¹H NMR, mass spectrometry) for structural confirmation.
  • Chromatographic techniques (TLC, HPLC) for purity assessment .
  • X-ray crystallography or computational modeling (e.g., DFT) to confirm stereochemistry and electronic properties .

Q. How can researchers assess the metabolic stability of this compound in vitro?

Use hepatocyte or microsomal assays to evaluate metabolic pathways. Key steps include:

  • Incubating the compound with liver microsomes or primary hepatocytes.
  • Quantifying parent compound degradation via LC-MS/MS.
  • Identifying metabolites using high-resolution mass spectrometry (HRMS) .
  • Compare results to reference compounds (e.g., 8-aminoguanine) to contextualize metabolic stability .

Q. What safety protocols are critical when handling hygroscopic or reactive derivatives of this compound?

  • Use nitrogen or argon atmospheres during synthesis to prevent oxidation.
  • Store derivatives in desiccators with silica gel or molecular sieves.
  • Wear chemical safety goggles , nitrile gloves, and lab coats to avoid skin/eye contact .
  • Conduct reactivity assessments (e.g., DSC for thermal stability) before scaling up reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?

  • Substituent positioning : Replace hydrogen at position 1 with methyl or cyclopropyl groups to enhance steric hindrance, as seen in CK2 inhibitors .
  • Flexible side chains : Introduce phenoxypropyl or methoxybenzyl groups at position 7 to improve binding affinity (e.g., IC₅₀ values <10 µM) .
  • Enzyme kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure inhibition constants (Kᵢ) .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., diuretic vs. antikaliuretic effects)?

  • Dose-response profiling : Compare effects of 8-aminohypoxanthine (diuretic/natriuretic) and 8-aminoguanine (glucosuric/antikaliuretic) at varying doses .
  • Mechanistic studies : Employ knockout animal models or siRNA silencing to isolate target pathways (e.g., pyrimidine nucleoside phosphorylase inhibition) .
  • Multi-omics integration : Combine transcriptomics and metabolomics to identify off-target effects contributing to contradictory outcomes .

Q. How can computational methods predict the antiviral potential of this compound derivatives against proteases like SARS-CoV-2 Mpro?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against Mpro’s active site (PDB: 6LU7). Prioritize compounds with hydrogen bonds to His41/Cys145 .
  • MD simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).
  • Free energy calculations : Apply MM-PBSA/GBSA to rank binding affinities .

Q. What models are suitable for evaluating anti-inflammatory activity of PDE-inhibiting purine-dione derivatives?

  • LPS-induced inflammation in rats : Measure TNF-α suppression and cAMP elevation in plasma .
  • Cell-based assays : Use RAW 264.7 macrophages to quantify NO production and COX-2 expression .
  • In silico PDE4B docking : Validate selectivity over PDE3/5 using Glide or MOE .

Q. How should researchers document methodological details to ensure reproducibility in studies involving this compound?

  • Chemical metadata : Report CAS numbers, purity (HPLC ≥98%), and storage conditions (e.g., -20°C for DMSO stocks) .
  • Assay parameters : Specify enzyme concentrations (e.g., CK2 at 10 nM), substrate KM values, and buffer compositions .
  • Ethical compliance : Adhere to ICMJE guidelines for in vivo studies, including animal welfare protocols and institutional approvals .

Methodological Challenges and Solutions

Q. What techniques address low solubility of this compound derivatives in aqueous buffers?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Pro-drug design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
  • Nanoformulation : Encapsulate derivatives in PEGylated liposomes for sustained release .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm binding to kinases like EGFR by measuring protein melting shifts .
  • Click chemistry : Incorporate alkyne tags into derivatives for pull-down assays and target identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.